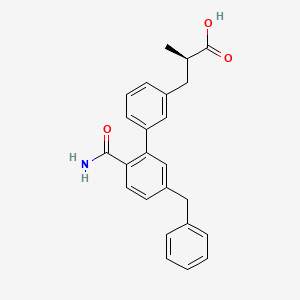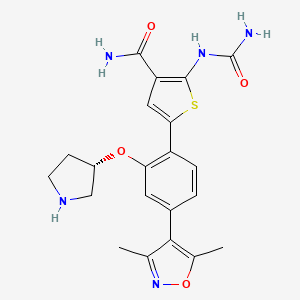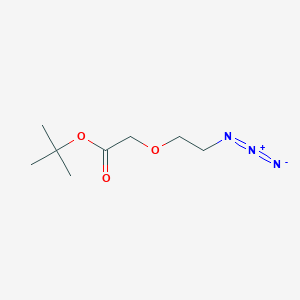
アジド-PEG1-CH2CO2tBu
概要
説明
Azido-PEG1-CH2CO2tBu is a polyethylene glycol derivative containing an azide group and a t-butyl ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions .
科学的研究の応用
Azido-PEG1-CH2CO2tBu has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in drug delivery systems to enhance solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of functionalized polymers and materials.
作用機序
Target of Action
Azido-PEG1-CH2CO2tBu, also known as Azido-PEG1-C1-Boc, is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules containing Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry to yield a stable triazole linkage .
Mode of Action
The azide group in Azido-PEG1-CH2CO2tBu readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and exert its effects. Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions to afford a free carboxylic acid that can be used for coupling with amine-bearing molecules .
Biochemical Pathways
The compound’s ability to form a stable triazole linkage with alkyne, bcn, or dbco groups suggests that it may influence pathways involving these molecules .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of Azido-PEG1-CH2CO2tBu’s action is the formation of a stable triazole linkage with its target molecules . This can enable the compound to exert its effects at the molecular and cellular levels. The deprotection of the t-butyl carboxyl group under acidic conditions affords a free carboxylic acid that can be used for coupling with amine-bearing molecules , further expanding its potential effects.
Action Environment
It’s worth noting that the compound’s t-butyl protected carboxyl group can be deprotected under acidic conditions , suggesting that pH levels may play a role in its action.
生化学分析
Biochemical Properties
The azide group in Azido-PEG1-CH2CO2tBu can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This allows Azido-PEG1-CH2CO2tBu to interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
For instance, PEGylation can improve the stability and solubility of therapeutic agents, reduce their immunogenicity, and prolong their circulation time in the body .
Molecular Mechanism
The molecular mechanism of Azido-PEG1-CH2CO2tBu primarily involves its azide group, which can react with compounds containing alkyne, BCN, or DBCO groups via Click Chemistry . This reaction forms a stable triazole linkage, enabling the compound to bind to various biomolecules .
Temporal Effects in Laboratory Settings
The temporal effects of Azido-PEG1-CH2CO2tBu in laboratory settings are not well-documented. The stability of the compound can be inferred from its structure. The azide group and t-butyl ester in the compound are stable under normal conditions, but the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Metabolic Pathways
Given its structure, it is likely that the compound undergoes metabolic reactions involving its azide group and t-butyl protected carboxyl group .
Transport and Distribution
The hydrophilic PEG spacer in the compound likely facilitates its distribution in aqueous environments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG1-CH2CO2tBu involves the following steps:
Starting Material: The synthesis begins with a polyethylene glycol derivative.
Azidation: The hydroxyl group of the polyethylene glycol derivative is converted to an azide group using sodium azide in the presence of a suitable solvent such as dimethylformamide.
Esterification: The carboxyl group is protected as a t-butyl ester using t-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of Azido-PEG1-CH2CO2tBu typically involves large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Azido-PEG1-CH2CO2tBu undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes to form 1,2,3-triazoles.
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Click Chemistry: Copper(I) bromide and sodium ascorbate are commonly used as catalysts in the presence of a suitable solvent like tetrahydrofuran.
Deprotection: Trifluoroacetic acid is used to remove the t-butyl protecting group.
Major Products Formed
Click Chemistry: The major product is a 1,2,3-triazole derivative.
Deprotection: The major product is the free carboxylic acid derivative.
類似化合物との比較
Similar Compounds
Azido-PEG2-acid: Contains an azide group and a terminal carboxylic acid.
Hydroxy-PEG1-CH2CO2tBu: Contains a hydroxyl group and a t-butyl ester.
Uniqueness
Azido-PEG1-CH2CO2tBu is unique due to its combination of an azide group and a t-butyl ester, which allows for both click chemistry and deprotection reactions. This dual functionality makes it highly versatile for various applications in scientific research .
特性
IUPAC Name |
tert-butyl 2-(2-azidoethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-8(2,3)14-7(12)6-13-5-4-10-11-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUUTJWBKOGROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


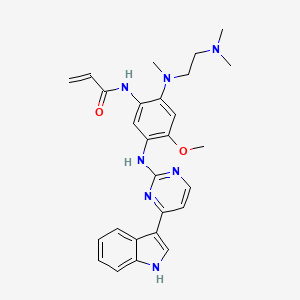
![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)

![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
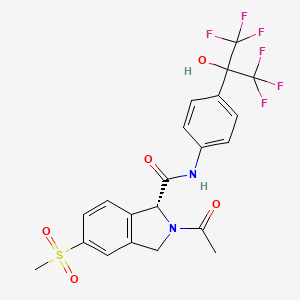
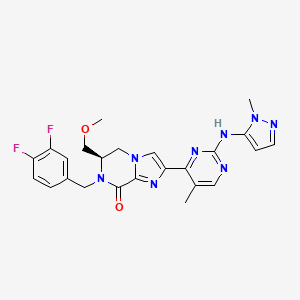
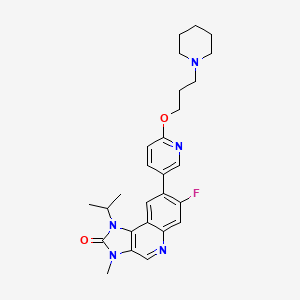
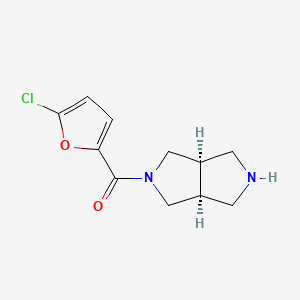
![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)

